Partricin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

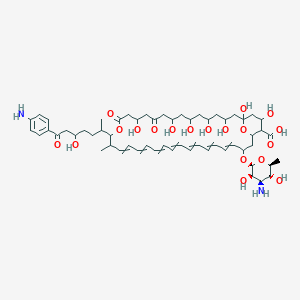

Partricin, also known as this compound, is a useful research compound. Its molecular formula is C58H84N2O19 and its molecular weight is 1113.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Polyenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antifungal Applications

Partricin exhibits significant antifungal activity against various pathogens, particularly those resistant to conventional treatments. Its primary components, this compound A and B, have been investigated for their interactions with sterols in fungal cell membranes, which are crucial for their antifungal mechanisms.

Case Studies

- A study demonstrated that this compound A showed promising results against Candida albicans when used in combination with other antifungals, enhancing overall efficacy without significantly increasing toxicity .

- Research on iso-partricin, an aromatic analogue of this compound, indicated improved selective toxicity profiles compared to the original compounds, suggesting potential for safer clinical applications .

Anti-Protozoal Activity

This compound has also been explored for its anti-protozoal properties, particularly against Leishmania species. The compound's ability to disrupt protozoan membranes makes it a candidate for further development.

Research Findings

- Experimental results indicated that this compound derivatives could effectively inhibit the growth of Leishmania donovani, the causative agent of visceral leishmaniasis .

- The potential use of this compound in treating protozoal infections highlights the need for further studies focusing on optimizing formulations to reduce toxicity.

Derivatives and Innovations

Recent research has focused on developing derivatives of this compound that retain antifungal properties while minimizing toxicity.

Methis compound

- Methis compound, a methyl ester derivative of this compound, is currently used in clinical settings due to its lower toxicity profile compared to the parent compound . It is effective in treating superficial fungal infections and is being studied for systemic use.

Iso-Partricin

- Iso-partricin has shown enhanced selective toxicity through photochemical isomerization processes that convert original cis-trans configurations into all-trans forms . This modification may lead to safer therapeutic options with improved efficacy against resistant strains.

Pharmacological Challenges

Despite its potential applications, this compound faces significant challenges due to its inherent toxicity:

- High Toxicity : this compound's inability to selectively target fungal cells over human cells poses a risk of nephrotoxicity and emolysis during treatment .

- Need for Formulation Improvements : Injectable formulations require surfactants like sodium lauryl sulfate (SLS) to enhance solubility but may introduce additional side effects .

Analyse Des Réactions Chimiques

Photoisomerization of the Heptaenic Chromophore

Partricin undergoes UV–VIS-induced cis–trans isomerization at specific double bonds, altering its chromophore geometry. This reaction is irreversible under controlled conditions and occurs exclusively at the 28Z→28E and 30Z→30E positions ( ).

Experimental Conditions

-

Reagent : this compound complex dissolved in 95% methanol/5% water (1 mg/mL)

-

Wavelength : λ = 365 nm (8 W UV lamps)

-

Duration : ~1 hour

-

Analysis : UV–VIS spectroscopy and RP-HPLC

Key Findings

-

Irradiation converts native partricins (A and B) into all-trans derivatives (iso-partricin A and iso-partricin B ) ( ).

-

UV–VIS spectra show a hypsochromic shift from 407 nm (native) to 378 nm (iso-partricin), confirming chromophore straightening ( ).

-

HPLC retention times :

Derivatization Reactions

This compound’s functional groups enable targeted modifications to enhance solubility or reduce toxicity.

N-Acetylation and Methyl Ester Formation

-

This compound is acetylated at the mycosamine amine group.

-

Esterification of the carboxyl group with methanol.

Outcome :

-

N-Acetylthis compound methyl ester derivatives exhibit improved solubility in NMR solvents (e.g., CDCl₃) and stability for structural analysis ( ).

Analytical Data :

| Derivative | TLC Rf | HPLC Retention Time (min) |

|---|---|---|

| N-Acetylthis compound A | 0.52 | 26.21 |

| N-Acetylthis compound B | 0.23 | 19.32 |

| (Gradient A: ammonium acetate buffer/acetonitrile) ( ). |

Amide Formation with Amino Acids

This compound reacts with amino acids (e.g., aspartic acid) to form water-soluble salts.

-

Reagents : N-Dimethylaminoacetyl-partricin A + aspartic acid

-

Conditions : Aqueous solution, room temperature

-

Product : Water-soluble salt (pH 6) with retained antifungal activity.

Stability and Selectivity

-

Thermal Stability : this compound derivatives decompose above 200°C but remain stable under ambient conditions ( ).

-

Reaction Selectivity : UV–VIS irradiation selectively targets the 28Z and 30Z bonds without altering other stereochemical or constitutional features ( ).

Structural Confirmation Techniques

Key methods used to validate reaction outcomes:

-

NMR Spectroscopy :

-

Chromatography :

Pharmacological Implications

Propriétés

Numéro CAS |

11096-49-4 |

|---|---|

Formule moléculaire |

C58H84N2O19 |

Poids moléculaire |

1113.3 g/mol |

Nom IUPAC |

33-[(2S,3R,4R,5R,6S)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,13,37-heptahydroxy-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |

InChI |

InChI=1S/C58H84N2O19/c1-34-16-14-12-10-8-6-4-5-7-9-11-13-15-17-46(77-57-54(72)52(60)53(71)36(3)76-57)31-49-51(56(73)74)48(69)33-58(75,79-49)32-45(67)28-43(65)26-41(63)24-40(62)25-42(64)27-44(66)30-50(70)78-55(34)35(2)18-23-39(61)29-47(68)37-19-21-38(59)22-20-37/h4-17,19-22,34-36,39-41,43-46,48-49,51-55,57,61-63,65-67,69,71-72,75H,18,23-33,59-60H2,1-3H3,(H,73,74)/t34?,35?,36-,39?,40?,41?,43?,44?,45?,46?,48?,49?,51?,52+,53-,54+,55?,57+,58?/m0/s1 |

Clé InChI |

NVJUPMZQNWDHTL-BGZDCYLNSA-N |

SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

SMILES isomérique |

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC2CC3C(C(CC(O3)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC(C(C=CC=CC=CC=CC=CC=CC=C2)C)C(C)CCC(CC(=O)C4=CC=C(C=C4)N)O)O)O)O)O)O)O)O)C(=O)O)O)N)O |

SMILES canonique |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CC(=O)CC(CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |

Key on ui other cas no. |

11096-49-4 |

Synonymes |

partricin SPA-S 132 SPA-S-132 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.